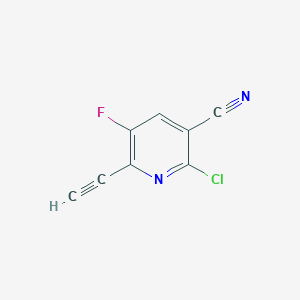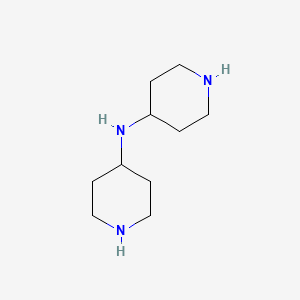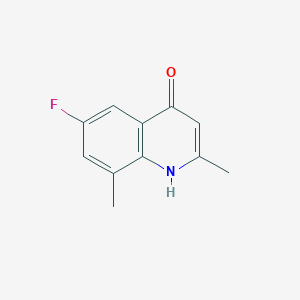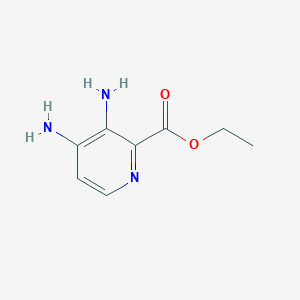
2-Chloro-6-ethynyl-5-fluoronicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-ethynyl-5-fluoronicotinonitrile is a chemical compound with the molecular formula C8H2ClFN2 It is a derivative of nicotinonitrile, characterized by the presence of chlorine, ethynyl, and fluorine substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethynyl-5-fluoronicotinonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a nicotinonitrile precursor, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The reaction conditions often require the use of palladium catalysts, copper iodide as a co-catalyst, and an appropriate base such as triethylamine. The reactions are usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Chloro-6-ethynyl-5-fluoronicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of polar aprotic solvents and mild bases.
Addition Reactions: Reagents such as halogens, hydrogen halides, and other electrophiles are used. The reactions are typically carried out in the presence of catalysts or under UV light.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while addition reactions with halogens can produce dihalo compounds.
科学的研究の応用
2-Chloro-6-ethynyl-5-fluoronicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Chloro-6-ethynyl-5-fluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and targets.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-fluoronicotinonitrile
- 6-Chloro-5-fluoronicotinonitrile
- 2-Chloro-6-ethynylpyridine
Uniqueness
2-Chloro-6-ethynyl-5-fluoronicotinonitrile is unique due to the presence of both ethynyl and fluorine substituents, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C8H2ClFN2 |
|---|---|
分子量 |
180.56 g/mol |
IUPAC名 |
2-chloro-6-ethynyl-5-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C8H2ClFN2/c1-2-7-6(10)3-5(4-11)8(9)12-7/h1,3H |
InChIキー |
OVCROCCLJHGBCY-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=C(C(=N1)Cl)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,2,5]Thiadiazolo[3,4-f]quinoline](/img/structure/B11908971.png)

![Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-](/img/structure/B11908976.png)

![Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11908980.png)







![6-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B11909047.png)
